
1-(Chloromethyl)-1-propylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-propylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-propylcyclopentane typically involves the chloromethylation of 1-propylcyclopentane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also a consideration to minimize environmental impact and improve sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-1-propylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NaOH, NH3), solvents (e.g., water, ethanol), mild temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, moderate temperatures.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), inert solvents (e.g., ether, THF), low temperatures.
Major Products Formed:
Substitution: Alcohols, amines.
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-1-propylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-propylcyclopentane involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. This interaction can lead to changes in cellular processes and pathways, influencing biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)cyclopentane: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
1-(Bromomethyl)-1-propylcyclopentane: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and selectivity in chemical reactions.
1-(Chloromethyl)-1-ethylcyclopentane: Contains an ethyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness: 1-(Chloromethyl)-1-propylcyclopentane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H17Cl |
|---|---|
Molekulargewicht |
160.68 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-propylcyclopentane |
InChI |
InChI=1S/C9H17Cl/c1-2-5-9(8-10)6-3-4-7-9/h2-8H2,1H3 |
InChI-Schlüssel |
MFNZJCVDKBQXMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



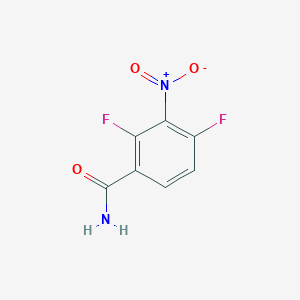
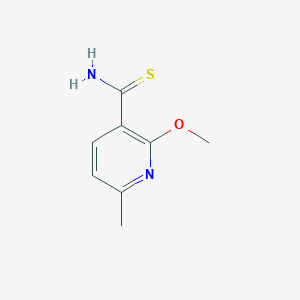
![2-[6-(difluoromethoxy)-7-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154270.png)
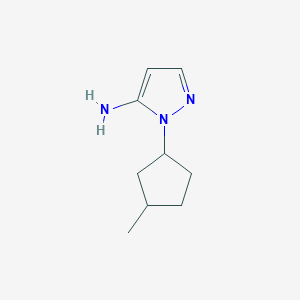
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13154282.png)
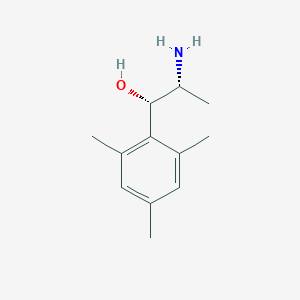

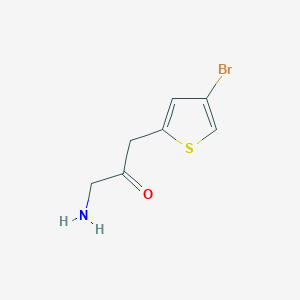
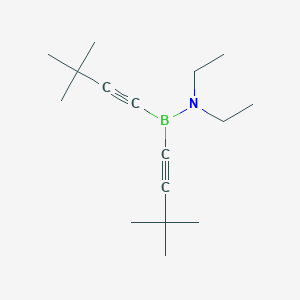

![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)


